

Spectroscopic Profile of 3-Methylcarbazole: A Technical Guide

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Compound of Interest

Compound Name:	3-Methylcarbazole
CAS No.:	4630-20-0
Cat. No.:	B1211384

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This guide provides a comprehensive overview of the spectroscopic data for **3-Methylcarbazole**, a key heterocyclic aromatic compound of interest to researchers in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition, offering a foundational resource for its characterization and application.

Spectroscopic Data Summary

The empirical and spectral data for **3-Methylcarbazole** (C₁₃H₁₁N, Molar Mass: 181.24 g/mol) are systematically presented below. These tables offer a quantitative summary of its key spectroscopic features for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.04	d	7.91	1H	H-5
7.94	s	-	1H	N-H
7.87	s	-	1H	H-4
7.40	d	8.16	2H	H-1, H-8
7.32	d	8.16	1H	H-2
7.21	m	-	2H	H-6, H-7
2.53	s	-	3H	-CH ₃ (at C-3)

Solvent: CDCl₃, Spectrometer Frequency: 270 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
139.8	C	C-1a
137.7	C	C-8a
128.7	C	C-5a
127.1	CH	C-1
125.6	CH	C-7
123.5	C	C-4a
123.2	C	C-3
120.2	CH	C-4, C-5
119.2	CH	C-2
110.5	CH	C-8
110.2	CH	C-6
21.4	CH ₃	-CH ₃

Solvent: CDCl₃, Spectrometer Frequency: 67.5 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3407	Sharp	N-H Stretch
2915	Medium	C-H Stretch (methyl)
1607, 1495, 1475	Strong	Aromatic C=C Stretch
807, 749, 729	Strong	Substituted Benzene (C-H bend)

Sample Preparation: KBr disc[1]

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
181	100	[M] ⁺ (Molecular Ion)
180	78	[M-H] ⁺
152	8	[M-H-HCN] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections outline the methodologies for the acquisition of the spectroscopic data presented above. These protocols are representative of standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of **3-Methylcarbazole** was dissolved in 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a JEOL Spectrometer operating at a frequency of 270 MHz for proton and 67.5 MHz for carbon nuclei.[1]

¹H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: Approximately 15 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64 scans.

¹³C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Spectral Width: Approximately 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024-4096 scans.

Data Processing: The raw data (Free Induction Decay - FID) was processed using Fourier transformation. Phase and baseline corrections were applied to the resulting spectra. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of **3-Methylcarbazole** was finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The resulting mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded on a Perkin Elmer FTIR Spectrophotometer model 1650.[1]

Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- Mode: Transmittance.

Data Processing: The spectrum was baseline corrected and the peaks were identified and assigned to their corresponding vibrational modes.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

Instrumentation: Mass spectra were recorded on an AEI-MS 12 instrument using electron ionization (EI).^[1]

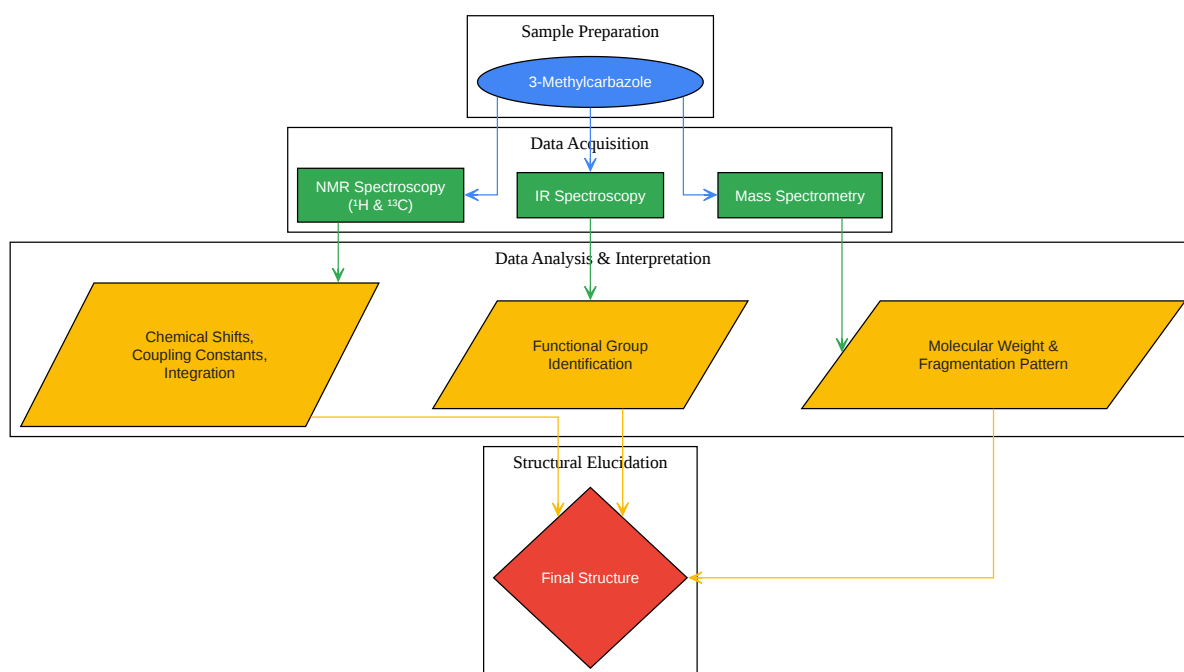
Acquisition Parameters:

- Ionization Method: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 50-500.
- Scan Speed: 1-2 scans/second.

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The relative intensities of the peaks were calculated based on the most abundant ion (base peak).

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of **3-Methylcarbazole** using the spectroscopic techniques described in this guide.



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Caption: Workflow for the spectroscopic analysis of **3-Methylcarbazole**.

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References

- [1. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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